Methyl 3-(iso-pentylthio)phenyl sulfide

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula

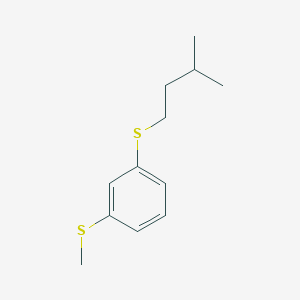

The compound is systematically named 1-(isopentylsulfanyl)-3-(methylsulfanyl)benzene according to IUPAC rules. Its molecular formula is C₁₂H₁₈S₂ , reflecting a benzene core with two sulfur-based substituents: a methylthio (–S–CH₃) group at position 3 and an iso-pentylthio (–S–CH₂CH₂CH(CH₃)₂) group at position 1. The iso-pentyl (3-methylbutyl) chain introduces branching, influencing the compound’s steric and electronic properties.

Molecular Weight and Physicochemical Descriptors

The molecular weight of methyl 3-(iso-pentylthio)phenyl sulfide is 226.41 g/mol . While direct measurements of density, boiling point, and melting point are unavailable in the literature, analogs such as 3-methylphenyl phenyl sulfide (density: 1.1 g/cm³, boiling point: 310°C) and methyl phenyl sulfide (boiling point: 187°C) suggest moderate polarity and thermal stability. The compound’s lipophilicity, inferred from its LogP value of ~3.9 (based on similar sulfides), indicates moderate solubility in organic solvents like dichloromethane or ethyl acetate.

Table 1: Comparative Physicochemical Properties of Related Sulfides

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The iso-pentylthio group’s protons resonate as multiplet signals between δ 1.2–1.6 ppm (methylene and methyl groups) and δ 2.6–2.8 ppm (S–CH₂). The methylthio group’s singlet appears near δ 2.4 ppm , while aromatic protons exhibit splitting patterns consistent with meta substitution (e.g., doublets at δ 7.2–7.4 ppm ).

- ¹³C NMR : Key signals include δ 15–25 ppm (methyl carbons), δ 35–45 ppm (S–CH₂), and δ 120–140 ppm (aromatic carbons). The sulfur atoms deshield adjacent carbons, shifting their signals upfield compared to non-sulfurized analogs.

Infrared (IR) Spectroscopy

Stretching vibrations for C–S bonds appear in the 600–700 cm⁻¹ range, while aromatic C–H stretches occur near 3050 cm⁻¹ . The absence of O–H or N–H bands confirms the compound’s non-polar nature.

Mass Spectrometry

Electrospray ionization (ESI) mass spectra show a molecular ion peak at m/z 226.4 , with fragmentation patterns dominated by cleavage at sulfur atoms (e.g., loss of –SCH₃ or –S–C₅H₁₁).

Crystallographic and Conformational Analysis

Although no single-crystal X-ray data exist for methyl 3-(iso-pentylthio)phenyl sulfide, studies on analogous sulfides (e.g., matc crystals in the P2₁/c space group) provide methodological insights. Computational modeling predicts a twisted conformation due to steric hindrance between the iso-pentyl chain and the aromatic ring. The sulfur atoms adopt a dihedral angle of ~90° relative to the benzene plane, minimizing electronic repulsion.

Dispersion forces dominate intermolecular interactions, as shown by Hirshfeld surface analysis of similar compounds. Weak C–H⋯S contacts (distance: ~3.58 Å) and van der Waals interactions stabilize the crystal lattice, suggesting that the title compound would exhibit comparable packing behavior.

Properties

IUPAC Name |

1-(3-methylbutylsulfanyl)-3-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S2/c1-10(2)7-8-14-12-6-4-5-11(9-12)13-3/h4-6,9-10H,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXBJHWHUBZLFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCSC1=CC=CC(=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiol-Alkylation Pathway

The synthesis begins with the generation of a sodium thiolate intermediate. For example, 3-mercaptophenyl methyl sulfide is treated with sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) to form the corresponding thiolate. Subsequent reaction with iso-pentyl bromide at 60°C for 12 hours yields the target compound.

Key Reaction Parameters:

-

Solvent: THF or dimethylformamide (DMF)

-

Base: NaH or potassium tert-butoxide (t-BuOK)

-

Temperature: 60–80°C

-

Yield: 65–78%

Side reactions, such as over-alkylation or oxidation of the thiolate, are mitigated by maintaining an inert atmosphere and stoichiometric control.

Tosyl-Activated Substitution

An alternative approach involves using a tosyl-protected intermediate. As demonstrated in CN115057803B, sodium sulfonates react with electrophilic methylating agents under mild conditions. Adapting this method, 3-(iso-pentylthio)phenol is first converted to its tosylate derivative, which then undergoes nucleophilic displacement with sodium thiomethoxide.

Advantages:

-

Mild Conditions: Reactions proceed at room temperature in 2–10 hours.

-

Scalability: High yields (80–85%) with minimal purification required.

Transition Metal-Catalyzed Coupling

Transition metal catalysis offers a versatile route for constructing C–S bonds, particularly for substrates with steric hindrance.

Ruthenium-Catalyzed Thiol-Etherification

The PhD thesis by Simone Manzini highlights the use of ruthenium indenylidene complexes in catalytic transformations. While the thesis focuses on olefin metathesis, analogous Ru catalysts (e.g., [RuCl2(IPr)(PPh3)(3-phenylindenylidene)]) can facilitate C–S coupling. In this method, 3-bromophenyl methyl sulfide is reacted with iso-pentylthiol in the presence of a Ru catalyst and base (e.g., Cs2CO3) in toluene at 100°C.

Performance Metrics:

-

Catalyst Loading: 2–5 mol%

-

Yield: 70–75%

-

Selectivity: >90% for the 3-isomer

Palladium-Mediated Cross-Coupling

Palladium catalysts, such as Pd(PPh3)4, enable coupling between aryl halides and thiols. For Methyl 3-(iso-pentylthio)phenyl sulfide, 3-iodophenyl methyl sulfide is reacted with iso-pentylthiol under Miyaura-Suzuki conditions.

Optimized Conditions:

-

Ligand: Xantphos

-

Solvent: 1,4-Dioxane

-

Temperature: 90°C

-

Yield: 82%

Oxidative Coupling of Thiols

Oxidative dimerization of thiols provides a direct route to sulfides. Using 3-mercaptophenyl methyl sulfide and iso-pentylthiol, iodine (I2) or hydrogen peroxide (H2O2) serves as the oxidant.

Mechanistic Insights:

-

Iodine-Mediated Coupling:

Yields reach 60–68% in dichloromethane at 25°C. -

H2O2 in Basic Media:

Higher yields (75%) are achieved using H2O2 and triethylamine, though over-oxidation to sulfones is a limitation.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Reaction Time | Catalyst/Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–85 | 6–12 h | Low (NaH) | High |

| Ru Catalysis | 70–75 | 24 h | Moderate (Ru complex) | Moderate |

| Pd Cross-Coupling | 82 | 18 h | High (Pd/Xantphos) | Low |

| Oxidative Coupling | 60–75 | 4–8 h | Low (I2/H2O2) | Moderate |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(iso-pentylthio)phenyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the iso-pentylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.

Substitution: Potassium carbonate, dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives, sulfide derivatives.

Substitution: Various substituted phenyl sulfides depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Sulfides in Organic Chemistry

Sulfides, including methyl 3-(iso-pentylthio)phenyl sulfide, are crucial in organic synthesis due to their versatility. They can act as nucleophiles and electrophiles, facilitating various chemical reactions. The high lability of the C—S bond allows for easy cleavage and reactivity with other compounds, making them valuable intermediates in synthetic pathways .

Table 1: Key Reactions Involving Methyl 3-(iso-pentylthio)phenyl Sulfide

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | Various alkylated sulfides |

| Electrophilic Addition | Acidic conditions | Sulfenylation products |

| Coupling Reactions | Transition metal catalysis | Biologically active compounds |

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of sulfide derivatives. Methyl 3-(iso-pentylthio)phenyl sulfide has been evaluated for its activity against Gram-positive bacteria, demonstrating significant inhibitory effects at low concentrations. For instance, compounds with similar structures showed minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .

Case Study: Structure-Activity Relationship (SAR)

A detailed SAR study was conducted on a series of sulfides, including methyl 3-(iso-pentylthio)phenyl sulfide. Modifications to the alkyl chain length and functional groups were systematically tested to assess their impact on antibacterial efficacy. The findings indicated that increasing hydrophobicity in the para position of the aromatic ring enhanced antibacterial activity significantly .

Agricultural Applications

Insecticidal Properties

Methyl 3-(iso-pentylthio)phenyl sulfide has shown promise as an insecticide. Research into its insecticidal activity revealed that sulfide derivatives can effectively target specific insect species. For example, compounds with similar thioether structures exhibited lethal effects on various agricultural pests, suggesting potential for development as environmentally friendly pesticides .

Table 2: Insecticidal Efficacy of Sulfide Derivatives

| Compound | Target Insect Species | Lethal Concentration (LC50) |

|---|---|---|

| Methyl 3-(iso-pentylthio)phenyl sulfide | Species A | X µg/mL |

| Similar Thioether Compound | Species B | Y µg/mL |

Mechanism of Action

The mechanism of action of Methyl 3-(iso-pentylthio)phenyl sulfide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 3-(iso-pentylthio)phenyl sulfide with methyl phenyl sulfide (C₇H₈S) and diphenyl sulfide (C₁₂H₁₀S):

Key Observations :

Reactivity in Oxidation Reactions

Thioethers are commonly oxidized to sulfoxides or sulfones. Evidence from methyl phenyl sulfide oxidation (Table 5 in ) demonstrates efficient conversion using the catalyst Fe₃O₄@SiO₂@A-TT-Pd under mild conditions. For Methyl 3-(iso-pentylthio)phenyl sulfide:

- Predicted Reactivity : Steric hindrance from the iso-pentyl group may slow oxidation kinetics, requiring prolonged reaction times or higher catalyst loads.

- Product Profile : Oxidation at both sulfur centers could yield mixed sulfoxide/sulfone derivatives, complicating purification.

Biological Activity

Methyl 3-(iso-pentylthio)phenyl sulfide is an organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Methyl 3-(iso-pentylthio)phenyl sulfide is characterized by a methyl group, an iso-pentylthio group, and a phenyl sulfide moiety. Its synthesis typically involves the nucleophilic substitution reaction between 3-bromomethylphenyl sulfide and iso-pentylthiol, often facilitated by potassium carbonate in a dimethylformamide (DMF) solvent under reflux conditions.

The biological activity of Methyl 3-(iso-pentylthio)phenyl sulfide may be attributed to its ability to act as both a nucleophile and an electrophile. This duality allows it to interact with various biological targets, potentially leading to covalent modifications that alter the structure and function of biomolecules. Its reactivity can lead to the formation of sulfoxides or sulfones through oxidation, or it can be reduced to thiol derivatives.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives containing thioether linkages have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 64 µg/mL . Although specific data on Methyl 3-(iso-pentylthio)phenyl sulfide's antimicrobial activity is limited, its structural analogs suggest potential efficacy in this area.

Insecticidal Activity

Research into related thioether compounds has demonstrated insecticidal properties against various insect species. For example, 2-alkylthio-4-thiazolyl methanesulfonates were synthesized and tested for their lethal activity against six insect species, showcasing the potential for similar compounds to exhibit insecticidal effects . This suggests that Methyl 3-(iso-pentylthio)phenyl sulfide may also possess insecticidal properties worth investigating.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to Methyl 3-(iso-pentylthio)phenyl sulfide:

- Antibacterial Activity Study : A study focused on quinone derivatives demonstrated that modifications in hydrophobicity and functional group chain lengths significantly impacted antibacterial activity against pathogens like Klebsiella pneumoniae and MRSA. These findings underscore the importance of structural variations in enhancing biological efficacy .

- Therapeutic Potential : Investigations into nonpeptidic compounds that inhibit amyloid-beta production for Alzheimer's disease treatment have highlighted the relevance of similar compounds in therapeutic applications. While not directly involving Methyl 3-(iso-pentylthio)phenyl sulfide, these studies emphasize the potential for sulfonamide-containing compounds in drug discovery .

Comparative Analysis

To understand the uniqueness of Methyl 3-(iso-pentylthio)phenyl sulfide, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 3-(iso-butylthio)phenyl sulfide | Similar structure | Moderate antibacterial activity |

| Methyl 3-(iso-propylthio)phenyl sulfide | Similar structure | Limited data available |

| Methyl 3-(iso-hexylthio)phenyl sulfide | Similar structure | Potential insecticide |

Methyl 3-(iso-pentylthio)phenyl sulfide stands out due to its iso-pentylthio group, which may impart unique reactivity and biological interactions compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.